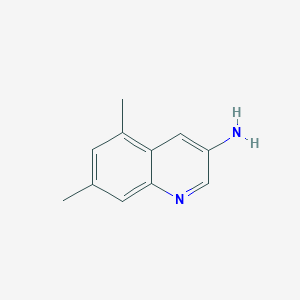

5,7-Dimethylquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5,7-dimethylquinolin-3-amine |

InChI |

InChI=1S/C11H12N2/c1-7-3-8(2)10-5-9(12)6-13-11(10)4-7/h3-6H,12H2,1-2H3 |

InChI Key |

DFCCZOIFFSPDOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=NC2=C1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethylquinolin 3 Amine and Its Structural Analogs

Established Synthetic Pathways to Quinoline (B57606) Amines

Classical methods for quinoline synthesis, many of which were developed over a century ago, remain fundamental to accessing the quinoline core. These reactions often involve the construction of the heterocyclic ring from acyclic precursors.

Cyclocondensation and Cyclization Reactions (e.g., Friedländer Synthesis)

Cyclocondensation reactions are among the most versatile methods for constructing the quinoline scaffold. The Friedländer synthesis, first reported in 1882, involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org This acid- or base-catalyzed condensation is a direct and efficient route to polysubstituted quinolines. For the synthesis of 3-aminoquinolines, a potential precursor would be a 2-aminobenzaldehyde reacting with an α-amino ketone or a related species. A variation involves a one-pot reaction where an o-nitroarylcarbaldehyde is reduced in situ with iron powder and acid, followed by condensation with a ketone. rsc.org

Other notable cyclization reactions include the Skraup and Combes syntheses. The Skraup synthesis produces quinolines by heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.org It is particularly useful for synthesizing quinolines unsubstituted at the 2- and 4-positions. rsc.org To obtain an aminoquinoline, a phenylenediamine can be used as the starting aniline, or a nitroaniline can be used, followed by reduction of the resulting nitroquinoline. prepchem.com The Combes synthesis, on the other hand, involves the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org

| Cyclization Reaction | Reactants | Key Features | Reference |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene carbonyl compound | Direct route to polysubstituted quinolines. | wikipedia.orgrsc.org |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Forms quinolines often unsubstituted at C2/C4. Can produce aminoquinolines from diamines. | wikipedia.orgrsc.orgprepchem.com |

| Combes Synthesis | Aniline + β-Diketone | Yields 2,4-disubstituted quinolines. | iipseries.orgwikipedia.org |

Amination Strategies for Quinoline Scaffolds

Direct amination of a pre-formed quinoline ring offers an alternative synthetic route. This can be achieved through various strategies, including the Chichibabin amination, which typically involves reacting the heterocycle with sodium amide to introduce an amino group, often at the 2-position. However, direct C-H amination at other positions can be challenging and may lead to mixtures of products. For instance, the amination of fluorinated quinolines like 5,7-difluoroquinoline (B1304923) has been reported to yield complex mixtures of monoaminoquinolines. researchgate.net More contemporary methods utilize transition-metal catalysts to achieve regioselective C-H amination.

Reduction of Nitro and Nitrile Precursors to Amines

One of the most common and reliable methods for introducing an amino group onto a quinoline scaffold is through the reduction of a nitro or nitrile precursor. The nitro group can be introduced at various positions on the quinoline ring through electrophilic nitration, and its subsequent reduction to an amine is typically high-yielding. A variety of reducing agents can be employed for this transformation.

For example, the reduction of nitroquinolines can be effectively carried out using tin(II) chloride in hydrochloric acid. google.com Another established method involves the use of iron powder in an acidic medium, which is often used in industrial settings due to its cost-effectiveness. rsc.org A patent describes the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester from the corresponding 3-nitro precursor. google.com This highlights the viability of a nitration-reduction sequence for the synthesis of 3-aminoquinolines.

| Precursor | Reducing Agent/System | Product | Reference |

| Nitroquinoline | SnCl₂ / HCl | Aminoquinoline | google.com |

| Nitroquinoline | Fe / Acid | Aminoquinoline | rsc.org |

| Nitroquinoline | H₂, Pd/C | Aminoquinoline | evitachem.com |

Advanced Functional Group Transformations for Quinoline Derivatization

Modern synthetic methods provide more sophisticated tools for the derivatization of the quinoline ring system, allowing for the introduction of the amino group with high precision.

Nucleophilic Substitution Reactions on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) on a halogenated quinoline is a powerful strategy for introducing an amino group. The reactivity of the halo-quinoline is dependent on the position of the halogen and the presence of activating groups. Halogens at the 2- and 4-positions of the quinoline ring are generally more susceptible to nucleophilic attack. For the synthesis of 5,7-Dimethylquinolin-3-amine, a 3-halo-5,7-dimethylquinoline would be the required precursor.

The reaction of 2-chloro-3-chloromethyl-5,7-dimethylquinoline (B3024635) with nucleophiles like amines has been reported, suggesting that the chlorine atoms on this scaffold are reactive towards substitution. This implies that a 3-chloro-5,7-dimethylquinoline could potentially react with an amino nucleophile, such as ammonia (B1221849) or a protected amine equivalent, to yield the desired 3-amino product. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as highly effective methods for the amination of aryl and heteroaryl halides, including haloquinolines, often under milder conditions than traditional SNAr reactions. acs.org

| Substrate | Reagent | Reaction Type | Potential Product | Reference |

| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline | Amine/Thiol | Nucleophilic Substitution | Substituted quinoline | |

| 4-Chloro-7-methylquinoline | 1-diethylamino-4-aminopentane | Nucleophilic Substitution | 4-(5'-diethylaminopentyl-2'-amino)-7-methylquinoline | google.com |

| Halo-quinoline | Amine, Pd-catalyst, Base | Buchwald-Hartwig Amination | Aminoquinoline | acs.org |

Reductive Amination of Carbonyl Compounds

Reductive amination is a versatile, two-step method that converts a ketone or aldehyde into an amine. The process involves the initial reaction of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method is particularly useful for creating secondary and tertiary amines. To synthesize a primary amine like this compound via this route, one would need to start with a 3-oxoquinoline derivative and react it with ammonia, followed by reduction.

A variety of reducing agents can be used for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but will readily reduce the intermediate iminium ion. google.com A patent describes the reductive amination of a quinoline-aldehyde with an amine using sodium triacetoxyborohydride as the reducing agent. google.com This demonstrates the applicability of this methodology within the quinoline system.

| Carbonyl Precursor | Amine Source | Reducing Agent | Reaction Type | Reference |

| Ketone/Aldehyde | Primary/Secondary Amine | NaBH₃CN | Reductive Amination | google.com |

| Ketone/Aldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | Reductive Amination | google.com |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of complex quinoline structures. researchgate.netnobelprize.org These reactions offer mild conditions and high functional group tolerance, making them invaluable in both academic and industrial settings. nobelprize.org

A notable strategy involves a three-component cascade reaction for the synthesis of 3-aryl-2-aminoquinolines. This method utilizes gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids. The reaction sequence proceeds via palladium-catalyzed isocyanide insertion and an intramolecular cyclization, followed by a Suzuki coupling to yield the final products in good to excellent yields. rsc.org

The Suzuki-Miyaura cross-coupling is particularly prominent in the functionalization of pre-formed quinoline rings. For instance, 2-aryl-4-chloro-3-iodoquinolines can undergo a one-pot reaction with an excess of arylboronic acids to produce 2,3,4-triarylquinolines. nih.gov The significant difference in reactivity between the aryl-iodo and aryl-chloro bonds allows for sequential, selective substitutions. nih.gov Researchers have successfully used catalysts like tetrakis(triphenylphosphine)palladium(0) for such transformations. nih.gov

Furthermore, sequential cross-coupling reactions on di-substituted quinolines demonstrate the fine-tuning possible with palladium catalysis. A 2,4-dichloroquinoline (B42001) core can first undergo a regioselective Suzuki-Miyaura coupling at the more reactive C-2 position. nih.gov Subsequently, by adjusting the reaction conditions, such as increasing the temperature, a second coupling can be induced at the C-4 position, allowing for the synthesis of bis-arylated quinoline derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Cascade Reaction | gem-Dibromovinylanilines, tert-butyl isocyanide, arylboronic acids | Palladium-based | 3-Aryl-2-aminoquinolines | Efficient one-pot, three-component synthesis. | rsc.org |

| Suzuki-Miyaura Coupling | 2-Aryl-4-chloro-3-iodoquinolines, arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ | 2,3,4-Triarylquinolines | One-pot sequential coupling exploiting halogen reactivity differences. | nih.gov |

| Sequential Suzuki-Miyaura Coupling | 2,4-Dichloroquinoline derivative, two different boronic acids | Palladium-based | 2,4-Bisaryl-quinolines | Regioselective functionalization at C-2 and C-4 by temperature control. | nih.gov |

| Cross-Coupling | 3-Iodochromones/quinolones, ethyl bromodifluoroacetate | Palladium catalyst with a copper mediator | Difluoro-containing quinolones | Provides access to fluorinated quinoline derivatives. | acs.org |

Green Chemistry Principles in this compound Synthesis

One innovative green method is the electrochemical Friedländer reaction, which synthesizes quinolines from nitro compounds. rsc.org This technique replaces hazardous chemical reductants with electricity, uses recyclable nickel foam electrodes, and operates in aqueous conditions, thereby minimizing waste and avoiding toxic reagents. rsc.org It boasts a high atom economy (74–81%) and operates under mild conditions. rsc.org

The use of water as a green solvent is a recurring theme in modern quinoline synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) in water has been shown to produce quinoline derivatives with high yields (75–93%) and short reaction times. researchgate.net Similarly, multicomponent reactions, such as the Ugi reaction, provide an efficient, base-mediated, and metal-free approach. For instance, derivatives of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) have been synthesized in 2,2,2-trifluoroethanol (B45653) (TFE), a recyclable solvent, highlighting a green, one-step process. bohrium.com

Nanocatalysis also offers a promising avenue for environmentally friendly quinoline synthesis. nih.govacs.org Nanocatalysts provide high surface area and can be easily recovered and reused, which aligns with green chemistry principles. nih.gov For example, Fe₃O₄ nanoparticle-based catalysts have been used in water under reflux conditions to produce quinoline derivatives in high yields (88–96%), with the catalyst being reusable for multiple cycles without losing activity. nih.gov

Catalytic Approaches in Quinoline Amine Synthesis

Beyond palladium, a variety of catalytic systems have been developed for the synthesis of quinoline amines and their derivatives, offering alternative pathways with unique advantages. acs.orgacs.orgorganic-chemistry.org

Ruthenium-based catalysts have proven effective for the synthesis of substituted quinolines. acs.orgnih.gov A cationic ruthenium-hydride complex can catalyze the dehydrative C-H coupling reaction of arylamines with 1,3-diols to afford quinoline products. acs.orgnih.gov This method is highly regioselective and atom-economical as it avoids the use of reactive reagents and generates no toxic byproducts. acs.orgnih.gov Another ruthenium-catalyzed system enables the coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives through a process of hydroamination and C-H bond activation. acs.orgnih.gov

Cooperative catalysis, employing a combination of different catalysts, has also emerged as a powerful strategy. A system combining CuI and pyrrolidine (B122466) facilitates the efficient synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org In this cascade reaction, both the metal catalyst and the secondary amine are essential for the reaction to proceed, highlighting a synergistic effect that leads to high product yields. organic-chemistry.org

Metal-organic frameworks (MOFs) are another class of catalysts gaining attention. A zinc-based MOF has been used to catalyze a three-component coupling of aromatic amines, aldehydes, and alkynes under solvent-free conditions to produce 2,4-disubstituted quinolines in excellent yields. rsc.org The advantages of this method include the ease of catalyst recovery and reuse, broad substrate scope, and short reaction times. rsc.org

Table 2: Diverse Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reactants | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Cationic Ruthenium-hydride complex | Arylamines and 1,3-diols | Dehydrative C-H coupling | High regioselectivity, no toxic byproducts. | acs.orgnih.gov |

| CuI and Pyrrolidine | 2-Aminobenzaldehydes and terminal alkynes | Cooperative catalysis (Addition/Cycloisomerization) | Produces exclusively 2-substituted quinolines. | organic-chemistry.org |

| Zinc-based MOF | Aromatic amines, aldehydes, and alkynes | Three-component coupling | Solvent-free, reusable catalyst, excellent yields. | rsc.org |

| Nanocatalysts (e.g., Fe₃O₄ NPs) | Aromatic aldehydes, amines, and activated methylene (B1212753) compounds | One-pot multicomponent reaction | Environmentally friendly, high yields, catalyst reusability. | nih.gov |

Optimization Strategies for Reaction Yield and Purity

Achieving high yield and purity is a central goal in chemical synthesis. For quinoline derivatives, various strategies have been developed to optimize reaction outcomes, often by carefully controlling reaction parameters or by introducing novel catalytic systems.

In classical methods like the Knorr or Conard-Limpach syntheses, optimizing conditions such as temperature and pH for specific substrates is crucial for obtaining high yields and purity. orientjchem.org More recent advancements have focused on creating entirely new protocols. One such method for cyclizing anilines with acrolein diethyl acetal (B89532) significantly improves yield and purity by eliminating the need for organic co-solvents, harsh oxidizing agents, and extremely high temperatures. scispace.com

The choice of catalyst and its concentration is a key optimization parameter. In the synthesis of 2-methyl-6-nitroquinoline, traditional methods yield around 30% of the product. nih.gov However, the introduction of Fe₃O₄@SiO₂ nanoparticles as a catalyst dramatically improves the outcome. nih.gov Optimization studies showed that a 6% (w/w) catalyst concentration provided the greatest yield, boosting it to 81%. nih.gov

Similarly, a two-step synthesis of a 2,4-dichloro-N,N-dimethylquinolin-7-amine core was significantly improved through optimization. nih.gov Initial attempts following literature procedures resulted in a low yield of 26%. By refining the reaction conditions, researchers were able to dramatically increase the efficiency of the synthesis. nih.gov The development of atom-economical and straightforward methodologies is a general trend aimed at enhancing both the yield and purity of quinoline products. mdpi.com

Table 3: Optimization of Quinoline Synthesis

| Method/Reaction | Parameter Optimized | Result of Optimization | Reference |

|---|---|---|---|

| Synthesis of 2-methyl-6-nitroquinoline | Catalyst (Fe₃O₄@SiO₂) concentration | Yield increased from ~30% (uncatalyzed) to 81% with 6% (w/w) catalyst. | nih.gov |

| Synthesis of 2,4-dichloro-N,N-dimethylquinolin-7-amine | Reaction conditions (unspecified) | Yield improved from 26% to a significantly higher, albeit unspecified, percentage. | nih.gov |

| Cyclization of anilines | Solvent and reagents | Improved yield and purity by omitting organic co-solvents and harsh oxidants. | scispace.com |

| Knorr Quinoline Synthesis | Reaction conditions (pH, temperature) | High yields and purity achieved by tailoring conditions to specific substrates. | orientjchem.org |

Chemical Reactivity and Mechanistic Investigations of 5,7 Dimethylquinolin 3 Amine

Reactivity of the Amino Functionality

The primary amino group (-NH₂) at the 3-position of the quinoline (B57606) ring is a key center of reactivity. Its chemical nature is dominated by the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties to the molecule.

A primary amine is defined as a nucleophile when it reacts to form a bond with any atom other than a proton youtube.com. The reactivity of the amino group in 5,7-Dimethylquinolin-3-amine is fundamentally governed by this nucleophilicity. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of chemical reactions. The presence of the electron-donating amino group can influence the reactivity of the entire molecule acs.org. In general, the nucleophilicity of amines increases with basicity, though it can be affected by steric factors youtube.com. As an aromatic amine, its nucleophilicity is slightly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the quinoline ring system; however, it remains a potent nucleophile capable of participating in numerous substitution and addition reactions.

The nucleophilic character of the amino group allows it to readily undergo alkylation and acylation reactions. These processes involve the formation of new carbon-nitrogen bonds.

Alkylation: In an alkylation reaction, the amine acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. This process can lead to the sequential formation of secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts.

Acylation: Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride. This is a nucleophilic acyl substitution reaction that forms a stable amide linkage. Unlike alkylation, acylation typically stops after the addition of a single acyl group because the resulting amide is significantly less nucleophilic than the starting amine.

| Reaction Type | Electrophile | General Mechanism | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Secondary/Tertiary Amine |

| Acylation | Acyl Halide (R-COCl) | Nucleophilic Acyl Substitution | Amide |

When reacted with aldehydes or ketones, this compound, as a primary amine, forms an imine, also known as a Schiff base. This reaction is a cornerstone of carbon-nitrogen double bond synthesis and proceeds through a well-established, typically acid-catalyzed, mechanism.

The process begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine researchgate.netlibretexts.org. This intermediate is often unstable and, under mildly acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water) researchgate.netlibretexts.org. Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of an imine researchgate.netlibretexts.org. Because the starting amine is primary (possessing two protons on the nitrogen), it can undergo the necessary proton transfers to form a stable imine. Secondary amines, lacking a second proton on the nitrogen, proceed to form enamines instead researchgate.net.

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Proton transfer to form a neutral tetrahedral intermediate (carbinolamine). |

| 3 | Protonation of the hydroxyl group by an acid catalyst. |

| 4 | Elimination of water to form a positively charged iminium ion. |

| 5 | Deprotonation of the nitrogen to yield the final imine product. |

Aromatic amines can be activated through photochemical processes. Upon absorption of light, the molecule is promoted to an electronically excited state, which can lead to distinct chemical reactions not observed in the ground state researchgate.net. The photochemistry of aromatic amines can involve the photodissociation of the nitrogen-hydrogen (N-H) and carbon-nitrogen (C-N) bonds researchgate.net. For instance, irradiation can induce the homolytic cleavage of the N-H bond, generating an aminyl radical researchgate.net. This radical species is highly reactive and can participate in subsequent reactions. Photochemical C-H amination of arenes and other photoreactions of aromatic compounds in the presence of amines have been documented, often proceeding through electron transfer mechanisms or the generation of radical ions acs.orgrsc.org. For the quinoline system specifically, photochemical methods have been developed for C-H functionalization, operating under various conditions that can generate radical intermediates nih.gov.

Reactivity of the Quinoline Ring System

The quinoline ring is a fused aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity of this system towards electrophilic aromatic substitution is heavily influenced by the electronic properties of the two rings and the directing effects of its substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In the quinoline system, the benzene ring is significantly more electron-rich than the electron-deficient pyridine ring. Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) portion of the molecule, specifically at positions 5, 6, 7, or 8.

The regiochemical outcome of the substitution on this compound is controlled by the directing effects of the two methyl groups on the benzene ring.

Activating and Directing Groups: Both the amino group and the methyl groups are classified as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene. They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction libretexts.orgyoutube.com.

Methyl Groups (-CH₃): These are weakly activating groups that direct incoming electrophiles to the ortho and para positions libretexts.org.

Predicted Substitution Pattern: For an incoming electrophile, the substitution will occur on the benzene ring at the available C6 and C8 positions. The directing effects of the existing methyl groups are as follows:

The C5-methyl group directs an incoming electrophile to its ortho position (C6) and its para position (C8).

The C7-methyl group directs an incoming electrophile to its ortho positions (C6 and C8).

Both methyl groups, therefore, reinforce the activation of the C6 and C8 positions. This strong cooperative effect makes positions 6 and 8 the most probable sites for electrophilic attack.

| Substituent | Position | Type | Directing Effect | Favored Positions on Benzene Ring |

|---|---|---|---|---|

| -NH₂ | C3 | Strongly Activating | Ortho, Para | (Influences overall ring reactivity) |

| -CH₃ | C5 | Weakly Activating | Ortho, Para | C6, C8 |

| -CH₃ | C7 | Weakly Activating | Ortho, Para | C6, C8 |

| Combined Predicted Outcome | C6 and C8 |

Oxidation Reactions (e.g., Quinoline N-Oxide Formation)

The oxidation of this compound can occur at two primary sites: the nitrogen of the amino group and the quinoline ring nitrogen. The most common oxidation reaction for quinolines and other N-heterocycles involves the formation of an N-oxide. sioc-journal.cn This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The lone pair of electrons on the quinoline nitrogen atom attacks the electrophilic oxygen of the peroxide, leading to the formation of the corresponding this compound N-oxide. The presence of the electron-donating amino and methyl groups can increase the electron density on the quinoline nitrogen, potentially facilitating this oxidation compared to unsubstituted quinoline. Quinoline N-oxides are valuable synthetic intermediates, as the N-oxide group activates the heterocyclic ring, particularly at the C2 and C8 positions, for subsequent functionalization reactions. sioc-journal.cnnih.gov

Table 1: Expected Oxidation Reaction of this compound

| Reactant | Oxidizing Agent | Expected Major Product |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) or m-CPBA | This compound N-oxide |

Reduction Chemistry of the Quinoline Nucleus

The quinoline nucleus of this compound can undergo reduction, typically through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the heterocyclic ring, leading to dearomatization. Commonly, the pyridine part of the quinoline system is reduced preferentially over the benzene ring.

Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or specialized systems like gold nanoparticles on titanium dioxide (Au/TiO₂) with a hydrogen source, this compound is expected to be converted to 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine. researchgate.net Milder and more selective reduction methods have also been developed, utilizing hydrosilanes in the presence of catalysts, which can efficiently reduce substituted quinolines under metal-free conditions. organic-chemistry.orgrsc.org The resulting tetrahydroquinolines are important structural motifs in many biologically active compounds. In some cases, selective 1,2-reduction to a dihydroquinoline can also be achieved using specific copper catalysts. acs.org

Table 2: Expected Reduction Reaction of this compound

| Reactant | Reagents/Catalyst | Expected Major Product |

|---|---|---|

| This compound | H₂, Pd/C | 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine |

| This compound | Hydrosilane, B(C₆F₅)₃ | 5,7-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine |

Intramolecular and Intermolecular Interactions within the Compound

The structure of this compound allows for a variety of non-covalent interactions that govern its physical properties and crystal packing. The primary amino group (-NH₂) at the C3 position is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom within the quinoline ring (at position 1) acts as a hydrogen bond acceptor.

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Quinoline Nitrogen (N) | Primary interaction defining crystal packing |

| Hydrogen Bond | Aromatic C-H | Quinoline Nitrogen (N) | Weaker, secondary interaction |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Contributes to crystal stability |

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. For instance, the reactions of the corresponding N-oxide are of significant mechanistic interest.

Mechanistic studies on the functionalization of quinoline N-oxides often reveal a common pathway. The reaction is initiated by the activation of the N-oxide, for example, by an acid anhydride. This makes the C2 position of the quinoline ring highly electrophilic and susceptible to nucleophilic attack. researchgate.net A proposed mechanism for a deoxygenative C2-heteroarylation involves the nucleophilic attack of the quinoline N-oxide on the activating agent, followed by the attack of a second nucleophile at the C2 position. beilstein-journals.org The subsequent elimination of the activating group and rearomatization yields the C2-substituted quinoline product.

Advanced Spectroscopic and Analytical Characterization of 5,7 Dimethylquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR: A ¹H NMR spectrum of 5,7-Dimethylquinolin-3-amine would be expected to show distinct signals for each chemically non-equivalent proton. Key expected features include:

Aromatic Protons: Signals for the protons on the quinoline (B57606) ring system, typically appearing in the downfield region (approx. 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (singlets, doublets) would confirm the substitution pattern. For instance, the protons at positions 2, 4, 6, and 8 would each produce a unique signal.

Amine Protons (-NH₂): A characteristically broad signal whose chemical shift is highly dependent on solvent and concentration. This peak would disappear upon the addition of D₂O, a standard technique for identifying exchangeable protons.

Methyl Protons (-CH₃): Two sharp singlet signals, each integrating to three protons, corresponding to the methyl groups at the C5 and C7 positions. These would appear in the upfield region of the aromatic spectrum (approx. 2.3-2.7 ppm).

Carbon-¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see 11 distinct signals corresponding to its 11 carbon atoms.

Aromatic Carbons: Signals for the nine carbons of the quinoline ring would appear in the approximate range of 110-150 ppm. The carbons directly attached to the nitrogen atom (C8a, C2) and the amino group (C3) would have characteristic chemical shifts influenced by the heteroatoms.

Methyl Carbons: Two signals in the upfield region (approx. 15-25 ppm) corresponding to the two methyl group carbons.

A hypothetical data table for the primary NMR analysis is presented below, illustrating the type of information that would be gathered.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (ppm) | Multiplicity |

| ~8.5 | s |

| ~7.8 | s |

| ~7.4 | s |

| ~7.2 | s |

| ~4.0 | br s |

| ~2.5 | s |

| ~2.4 | s |

| Note: This table is for illustrative purposes only, showing expected regions and assignments. |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the connectivity of protons within the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion. For this compound (C₁₁H₁₂N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a very low tolerance (e.g., < 5 ppm) confirms the elemental composition, providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. Amines can sometimes exhibit poor peak shape in GC; derivatization may be employed to improve chromatographic performance researchgate.net. The mass spectrometer would record the electron ionization (EI) mass spectrum, which shows the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices or for trace-level quantification. nih.govnih.govresearchgate.netnih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful analytical technique used to visualize the spatial distribution of molecules within a sample, such as a thin tissue section, without the need for labels. youtube.com In this method, a sample is coated with a thin layer of an energy-absorbing matrix. A pulsed laser is then fired at discrete spots across the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase for detection by a mass spectrometer. nih.govnih.gov This process is repeated across the entire sample surface to generate a map of the distribution of specific ions, correlating molecular information with spatial coordinates. researchgate.net

For the analysis of small molecules like this compound, the choice of matrix is critical to minimize background interference and optimize ionization efficiency. researchgate.net Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or 1,5-diaminonaphthalene (DAN) are commonly employed for the analysis of small molecules and metabolites. nih.govresearchgate.net MALDI-IMS could be applied to determine the precise localization of this compound and its potential metabolites in biological tissues, providing valuable insights in pharmacological and toxicological studies. The technique allows for the label-free visualization of drug distribution within specific anatomical regions or even at a cellular scale. youtube.com

The data obtained from a MALDI-IMS experiment is a collection of mass spectra, each linked to a specific x,y-coordinate on the sample. From this dataset, ion intensity maps can be generated for the specific mass-to-charge ratio (m/z) corresponding to this compound, revealing its distribution and relative abundance across the analyzed area.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes. For this compound, these techniques are essential for confirming the presence of its key structural features: the quinoline ring system, the primary amine group, and the two methyl substituents.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands at frequencies corresponding to specific molecular vibrations.

Raman Spectroscopy is a light scattering technique where a molecule scatters incident monochromatic light, typically from a laser. mdpi.com While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. researchgate.net

The expected vibrational frequencies for this compound are based on characteristic group frequencies for substituted quinolines and aromatic amines. researchgate.netnih.govresearchgate.netnih.gov The key vibrational modes are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Primary Spectroscopy |

|---|---|---|---|

| N-H Symmetric & Asymmetric Stretching | Amine (-NH2) | 3300 - 3500 | IR |

| Aromatic C-H Stretching | Quinoline Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching | Methyl (-CH3) | 2850 - 3000 | IR, Raman |

| N-H Bending (Scissoring) | Amine (-NH2) | 1590 - 1650 | IR |

| C=C and C=N Ring Stretching | Quinoline Ring | 1500 - 1650 | IR, Raman |

| C-H Bending | Methyl (-CH3) | 1375 - 1470 | IR |

| C-N Stretching | Aromatic Amine | 1250 - 1360 | IR |

| C-H Out-of-Plane Bending | Quinoline Ring | 750 - 900 | IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, is used to study the electronic transitions within a molecule and provides insights into its photophysical properties. The quinoline core of this compound is a chromophore that absorbs ultraviolet and visible light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

UV-Vis Absorption Spectroscopy: The absorption spectrum of quinoline derivatives typically displays multiple bands in the UV region, corresponding to π→π* electronic transitions within the aromatic system. researchgate.net The introduction of an electron-donating amine group at the 3-position and methyl groups at the 5- and 7-positions is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. This is due to the extension of the conjugated π-system and the electron-donating nature of the substituents. The absorption properties may also exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. mdpi.com

Fluorescence Emission Spectroscopy: Many quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state to the ground state. nih.gov Following absorption of a photon, the molecule can return to its ground state by emitting a photon at a longer wavelength (lower energy), a phenomenon known as fluorescence. The difference between the absorption and emission maxima is the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process. The photophysical properties of amino-substituted fluorescent dyes are often governed by internal charge transfer (ICT) mechanisms. mdpi.com

| Parameter | Description | Expected Range / Behavior |

|---|---|---|

| Absorption Maximum (λabs) | Wavelength of maximum light absorption. | ~320 - 380 nm (π→π* transitions) |

| Molar Absorptivity (ε) | Measure of how strongly the compound absorbs light. | 103 - 104 M-1cm-1 |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission. | ~400 - 500 nm |

| Stokes Shift | Difference between λem and λabs. | Dependent on molecular structure and solvent. |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Variable; sensitive to solvent and substitution. |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest literature search, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, analysis of a suitable single crystal of the compound would yield precise structural parameters. The primary amine group (-NH2) is capable of acting as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would feature intermolecular hydrogen bonds, which would play a significant role in the supramolecular assembly.

To illustrate the type of information obtained from such an analysis, the table below presents example crystallographic data for a related, complex quinoline derivative, 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. iucr.org This data serves as a representative example of the parameters that would be determined for this compound.

| Parameter | Description | Illustrative Value (from a related structure iucr.org) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C26H25N3O |

| Crystal System | One of seven crystal systems describing the lattice. | Triclinic |

| Space Group | Describes the symmetry of the crystal. | P-1 |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 9.17 Å, b = 11.23 Å, c = 12.01 Å α = 71.21°, β = 72.03°, γ = 79.16° |

| Volume (V) | Volume of the unit cell. | 1103.1 Å3 |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell. | 2 |

| Key Interactions | Dominant intermolecular forces in the crystal packing. | Intra- and intermolecular hydrogen bonds. |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| α-cyano-4-hydroxycinnamic acid (CHCA) |

| 2,5-dihydroxybenzoic acid (DHB) |

| 1,5-diaminonaphthalene (DAN) |

| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide |

Computational and Theoretical Chemistry Studies of 5,7 Dimethylquinolin 3 Amine

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular properties. These calculations can elucidate the behavior of electrons and nuclei within a molecule, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying a wide range of molecular systems. nih.gov Although DFT has been applied to study related quinoline (B57606) structures scirp.org, specific published DFT data for 5,7-Dimethylquinolin-3-amine are not available.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). longdom.orgwikipedia.org This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation, often referred to as the equilibrium geometry.

Conformational analysis extends this by exploring various stable conformers (rotational isomers) and the energy barriers between them. nih.gov For a molecule like this compound, this would involve analyzing the rotation of the amino group (-NH₂) and the methyl groups (-CH₃) to identify different local energy minima on the PES. chemrxiv.org A potential energy surface scan can be performed by systematically changing specific dihedral angles and calculating the energy at each step to map out the conformational landscape. nih.gov

While detailed experimental or calculated geometric parameters for this compound are not present in the surveyed literature, a typical output from such a study would be presented in a table format.

Table 1: Illustrative Table for Optimized Geometric Parameters Note: The following table is a template demonstrating how data from a DFT geometry optimization would be presented. No specific values for this compound are available in the cited literature.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | Data not available |

| Bond Length | C3-N(amine) | Data not available |

| Bond Angle | C2-C3-C4 | Data not available |

| Bond Angle | C2-C3-N(amine) | Data not available |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. ajchem-a.comirjweb.com

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. ajchem-a.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. irjweb.com These calculations provide insights into charge transfer interactions within the molecule. scirp.org

Table 2: Illustrative Table for Frontier Molecular Orbital Energies Note: This table illustrates the typical data generated from a DFT electronic structure calculation. Specific values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | Data not available |

| LUMO Energy (ELUMO) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is used to identify the electron-rich and electron-poor regions, which are critical for understanding and predicting how a molecule will interact with other chemical species. nih.gov

The map is color-coded to show different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the amino group due to the presence of lone pairs of electrons, highlighting these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov

By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical ¹H and ¹³C NMR chemical shifts can be determined. researchgate.net These calculated shifts are then typically compared with experimental values, often showing a strong linear correlation which aids in the assignment of signals in experimental spectra. nih.gov Although experimental NMR data for this compound may exist, theoretical predictions via the GIAO method have not been found in the reviewed literature.

Table 3: Illustrative Table for Predicted NMR Chemical Shifts Note: This table is a template for presenting GIAO-predicted NMR data. No calculated values for this compound are available in the cited literature.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | Data not available | H2: Data not available |

| C3 | Data not available | - |

| C4 | Data not available | H4: Data not available |

| C5 | Data not available | - |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, especially for smaller molecules. researchgate.net

While DFT is often preferred for larger systems due to its computational efficiency, ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in computational chemistry. ucl.ac.uk They are often used to benchmark other methods or for systems where high accuracy is paramount. Due to their significant computational cost, their application to molecules of the size of this compound would be demanding and, to date, no such studies have been reported in the scientific literature.

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility, stability, and the different spatial arrangements it can adopt. By simulating the molecule's behavior, researchers can identify low-energy conformers, which are crucial for understanding its interactions with biological targets or other molecules.

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a molecule, providing a rigorous definition of atoms and chemical bonds. wikipedia.org For this compound, QTAIM analysis can characterize the nature of its intramolecular bonds, such as covalent bonds and weaker non-covalent interactions. This is achieved by identifying critical points in the electron density, which reveal the paths of maximum electron density between atomic nuclei, known as bond paths. nih.gov

The properties of the electron density at these bond critical points (BCPs) allow for the classification of chemical bonds. For instance, the value of the electron density and its Laplacian at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net This analysis provides a detailed picture of the electronic structure and bonding within the molecule, which is fundamental to understanding its chemical behavior. amercrystalassn.org

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are used to quantify the chemical reactivity and stability of this compound. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. uobaghdad.edu.iq

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. rsc.org

These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions. rsc.org

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.89 |

| LUMO Energy | ELUMO | -1.23 |

| Energy Gap | ΔE | 4.66 |

| Chemical Hardness | η | 2.33 |

| Chemical Softness | S | 0.43 |

| Electronegativity | χ | 3.56 |

| Chemical Potential | μ | -3.56 |

| Electrophilicity Index | ω | 2.72 |

Prediction of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Computational methods are used to predict the non-linear optical (NLO) properties of this compound, which are important for applications in photonics and optoelectronics. ias.ac.in A key NLO property is the first-order hyperpolarizability (β), which quantifies the second-order NLO response of a molecule. usp.br Molecules with large β values are of interest for technologies like frequency doubling of light.

The NLO properties of organic molecules are often related to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov For this compound, the amine group acts as an electron donor, and the quinoline ring serves as the conjugated system. DFT calculations can predict the components of the hyperpolarizability tensor and the total hyperpolarizability, providing a theoretical assessment of the molecule's NLO potential. researchgate.netjmcs.org.mx

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 3.45 D |

| Average Polarizability | ⟨α⟩ | 125.6 |

| Total First Hyperpolarizability | βtot | 8.9 x 10-30 esu |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the chemical design and prediction process. nih.gov For molecules like this compound, AI and ML can accelerate the discovery of new derivatives with enhanced properties. These technologies can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity or physical properties. nih.gov

By training on large datasets of known compounds, ML models can learn to predict the properties of new, untested molecules. nih.gov This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and experimental testing. arxiv.org In the context of this compound, AI could be used to design new derivatives with optimized NLO properties, improved biological activity, or other desired characteristics, significantly reducing the time and cost of research and development. mdpi.comwiley.com

Derivatization Strategies and Their Analytical Applications in Research

Development of Derivatization Reagents for Aminoquinoline Detection

The development of effective derivatization reagents is crucial for the sensitive detection of aminoquinolines. These reagents are designed to react specifically with the amine functional group to attach a tag that enhances analytical performance.

A prominent example is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) . This reagent reacts with both primary and secondary amines to form highly stable, fluorescent derivatives. waters.comspringernature.com The AQC derivatization method is simple, rapid, and reproducible, making it suitable for high-throughput analysis. mdpi.com The reaction involves the AQC reagent, which is an N-hydroxysuccinimide (NHS) ester, reacting with the amine group via nucleophilic attack to form a stable amide bond. waters.comcreative-proteomics.com Excess AQC reagent conveniently hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which generally does not interfere with the analysis of the derivatized analytes. waters.com

Researchers have also developed novel reagents to expand analytical capabilities. For instance, 1,3-oxazinoquinolin-4-one (Oq)-based reagents have been synthesized for the differentiation of various amine types through high-resolution mass spectrometry. nih.gov These reagents allow for the distinction between primary and secondary amines based on their characteristic fragmentation patterns after derivatization. nih.gov Furthermore, polymeric reagents containing the 6-aminoquinoline tag have been developed for the off-line derivatization of amines and amino acids, demonstrating derivatization efficiencies higher than 50% for all tested amines. nih.gov

These developments highlight a continuous effort to create more sensitive, specific, and versatile derivatization agents for the analysis of amino-containing compounds like aminoquinolines.

| Derivatization Reagent | Target Functional Group | Key Features | Analytical Application |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Forms stable, fluorescent adducts; simple and rapid reaction. waters.commdpi.com | HPLC with fluorescence or MS detection, amino acid analysis. waters.comspringernature.comnih.gov |

| 1,3-Oxazinoquinolin-4-one (Oq) Reagents | Amines | Allows differentiation of primary, secondary, and other amines via MS/MS fragmentation. nih.gov | LC-MS/MS for qualitative profiling in complex matrices. nih.gov |

| Polymeric 6-aminoquinoline (6-AQ) | Amines and Amino Acids | Polymeric backbone, enables off-line derivatization. nih.gov | HPLC with UV and fluorescence detection. nih.gov |

| o-Phthalaldehyde (OPA) with Thiol | Primary Amines | Forms fluorescent isoindole derivatives. actascientific.com | HPLC with fluorescence detection for amino acid analysis. actascientific.com |

Strategies for Enhanced Spectroscopic Detection and Quantification of Analogs

A primary motivation for derivatization is to enhance the spectroscopic properties of an analyte, thereby increasing detection sensitivity and selectivity. Aminoquinolines can be derivatized to introduce or enhance chromophores (for UV-Vis absorption) or fluorophores (for fluorescence detection).

Derivatization with AQC, for example, attaches a highly fluorescent 6-aminoquinoline tag to the target amine. waters.com This significantly improves detection sensitivity in High-Performance Liquid Chromatography (HPLC) systems equipped with a fluorescence detector. nih.govresearchgate.net The resulting derivatives are highly stable, permitting batch processing and repeat analyses if necessary. waters.com

Beyond fluorescence, derivatization can be used to improve detection in other spectroscopic methods. In Raman spectroscopy, for instance, changes in the spectral bands of a target molecule upon interaction with another compound can provide evidence of complex formation. nih.govacs.org While not a direct derivatization for detection, the principles of modifying a molecule to enhance its spectral response are similar. Custom-designed quinoline (B57606) derivatives with strong Raman and fluorescent activities are being developed as multimodal diagnostic probes. acs.org

Quantum chemical studies on compounds like 5-aminoquinoline (B19350) have been used to understand their electronic properties, such as HOMO and LUMO energies, which are crucial for predicting their UV-Vis absorption characteristics and designing derivatization strategies to shift absorption to more favorable wavelengths. nih.gov

| Analytical Technique | Effect of Derivatization | Example |

| HPLC with Fluorescence Detection | Attaches a fluorescent tag, significantly increasing sensitivity and selectivity. mdpi.comresearchgate.net | Derivatization of amines with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). waters.com |

| UV-Vis Spectroscopy | Introduces a chromophore, enhancing absorbance at a specific wavelength. nih.gov | Use of polymeric 6-AQ reagent for determination with UV detectors. nih.gov |

| Mass Spectrometry (MS) | Increases molecular weight, shifting ions away from low-mass interferences and improving ionization efficiency. mdpi.com | AQC derivatization improves ESI-MS/MS detection. mdpi.com |

| Raman Spectroscopy | Modifies the molecule to enhance its Raman scattering properties for use as a diagnostic probe. acs.org | Strategic modification of quinolines to impart strong Raman and fluorescence activities. acs.org |

Optimization of Chromatographic Separation Through Derivatization

Derivatization plays a critical role in optimizing the separation of analytes in chromatographic techniques like HPLC and Gas Chromatography (GC). nih.gov For polar compounds like aminoquinolines, derivatization can modify their polarity, volatility, and size, leading to improved chromatographic behavior.

In Reverse-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase, polar analytes often exhibit poor retention and peak shape. Derivatization renders amino acids and other amines more amenable to RP-HPLC by introducing highly hydrophobic tags. mdpi.com The AQC reagent, for instance, adds a hydrophobic quinoline group, which increases the analyte's retention on C18 columns, leading to better resolution and more symmetric peaks. mdpi.comnih.govresearchgate.net This modification significantly improves the separation of acidic, basic, and polar amino acids. nih.govresearchgate.net

The choice of derivatizing agent can be tailored to the specific separation challenge. For chiral separations, a chiral derivatizing agent can be used to convert enantiomers into diastereomers, which can then be separated on a conventional achiral column. actascientific.commdpi.com This indirect method is advantageous as it allows for the use of standard HPLC columns. mdpi.com

In GC, derivatization is often necessary because biogenic amines have high polarity and are not easily vaporized. nih.gov By converting the amine group through acylation, alkylation, or silylation, the analyte's volatility is increased, making it suitable for GC analysis. nih.gov

| Chromatographic Technique | Challenge for Underivatized Amines | How Derivatization Optimizes Separation |

| Reverse-Phase HPLC | Poor retention of polar analytes, leading to co-elution with the solvent front and poor peak shape. mdpi.com | Increases hydrophobicity, leading to better retention, improved resolution, and more symmetrical peaks. mdpi.comnih.gov |

| Chiral Chromatography | Separation of enantiomers requires specialized and expensive chiral stationary phases. | Converts enantiomers into diastereomers, allowing separation on standard achiral columns (indirect method). mdpi.com |

| Gas Chromatography (GC) | High polarity and low volatility prevent effective vaporization and separation. nih.gov | Decreases polarity and increases volatility through reactions like acylation or silylation. nih.gov |

Derivatization for Molecular Probe Development and Labeling

The reactive amine group of aminoquinolines serves as a valuable handle for derivatization in the development of molecular probes and labels for biological research.

Aminoquinolines are a foundational scaffold for the design of fluorescent probes due to their inherent optical properties. nbinno.com By chemically modifying the aminoquinoline structure, scientists can create probes that selectively bind to specific targets, such as metal ions or biomolecules, and produce a measurable change in fluorescence. nbinno.comnih.gov

For example, derivatives of 8-aminoquinoline (B160924) have been extensively developed as fluorescent sensors for zinc ions (Zn²⁺) in biological and environmental samples. nih.gov Introducing various carboxamide groups into the 8-aminoquinoline molecule can improve water solubility and cell membrane permeability. nih.gov Similarly, dansyl-8-aminoquinoline has been synthesized as a sensitive pH fluorescent probe that exhibits dual-responsive ranges in aqueous solutions. nih.gov

The design process often involves simple structural modifications to the quinoline core to tune the light emission properties, with subsequent modifications at the amino group allowing for a shift in fluorescence from deep blue to green. nih.gov This tunability is essential for creating probes for specific applications in cellular imaging and diagnostic assays. acs.orgnbinno.com

The primary amine on an aminoquinoline is a nucleophilic target for a class of reagents known as amine-reactive crosslinkers. creative-proteomics.com These crosslinkers covalently bond to amine groups found on proteins (specifically at the N-terminus and on lysine (B10760008) residues), peptides, and other biomolecules. creative-proteomics.comthermofisher.com This process, known as bioconjugation, is used to link molecules together for a variety of research purposes.

Common amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates. thermofisher.comkorambiotech.com NHS esters react with primary amines under physiological or slightly alkaline pH to form stable amide bonds. creative-proteomics.comthermofisher.com Researchers have synthesized quinoline derivatives containing isothiocyanate or azido (B1232118) groups, which are reactive moieties that allow the fluorescent quinoline core to be covalently attached to biomolecules like DNA and proteins. nih.gov

These reactive derivatives enable the creation of fluorescently labeled biomolecules, which can be used to track their location and interactions within living cells, develop diagnostic assays, or study protein-protein interactions. nih.govkorambiotech.com

In-Situ Derivatization Techniques for Advanced Imaging Mass Spectrometry

Imaging Mass Spectrometry (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. However, the detection of small, polar molecules like amino-containing neurotransmitters and metabolites is often hampered by low ionization efficiency and background interference. nih.gov

On-tissue chemical derivatization (OTCD) has emerged as a key strategy to overcome these limitations. nih.govresearchgate.net In this approach, a derivatizing reagent is applied directly to the surface of the tissue slice before MALDI matrix deposition. The reagent reacts in-situ with the target analytes. This chemical tagging aids ionization efficiency, increases the mass of the analyte to shift it out of the low-mass interference region, and can introduce a permanent charge to enhance detection. nih.govresearchgate.net

For amino compounds, various derivatization strategies have been systematically compared for their effectiveness in MSI. nih.gov This technique has enabled the visualization of the distributions of nearly two dozen amino metabolites in mouse brain tissue, providing crucial insights into neurochemical processes. nih.gov 3-Aminoquinoline (B160951) itself has been shown to act as a reactive matrix in MALDI-MS, performing on-target derivatization of oligosaccharides to form Schiff bases, which enhances their detection and fragmentation analysis without requiring complex purification steps. nih.govresearchgate.net These in-situ methods are a powerful tool for studying the spatial distribution of otherwise difficult-to-detect aminoquinolines and related compounds within biological systems. researchgate.net

Applications of 5,7 Dimethylquinolin 3 Amine and Its Derivatives in Chemical Research

Role as a Versatile Building Block and Synthetic Intermediate in Organic Chemistry

The utility of a chemical compound as a versatile building block is determined by its reactivity and the potential to form a variety of other complex molecules. For 5,7-Dimethylquinolin-3-amine, its core structure, featuring a reactive amino group on the quinoline (B57606) scaffold, theoretically allows for a range of chemical transformations.

Synthesis of Complex Heterocyclic Scaffolds (e.g., Quinazolinones, Pyrimidoquinolines)

Quinazolinones and pyrimidoquinolines are important classes of heterocyclic compounds with diverse biological activities. The synthesis of these scaffolds often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing quinoline structure. In principle, the 3-amino group of this compound could serve as a key nucleophile in condensation reactions with suitable carbonyl compounds or their equivalents to construct the desired heterocyclic rings. However, no specific examples of such reactions utilizing this compound have been documented in the searched literature.

Construction of Functionalized Organic Molecules

Catalyst and Ligand Development Research

The nitrogen atoms within the quinoline ring system and the exocyclic amino group of this compound present potential coordination sites for metal ions, making it a candidate for use as a ligand in organometallic chemistry.

Design and Synthesis of Organometallic Complexes Incorporating Quinoline-Amine Ligands

The development of novel organometallic complexes is a cornerstone of modern catalysis. Quinoline-amine derivatives can act as bidentate or monodentate ligands, forming stable complexes with a variety of transition metals. The electronic and steric properties of the ligand, influenced by the methyl groups on the quinoline ring, would play a crucial role in the stability and reactivity of the resulting metal complex. There is, however, no specific literature available on the synthesis and characterization of organometallic complexes incorporating this compound as a ligand.

Evaluation of Catalytic Performance in Organic Transformations

Once formed, such organometallic complexes could be evaluated for their catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern of this compound could impart unique selectivity and efficiency to a catalyst. Without the synthesis of such complexes, no data on their catalytic performance exists.

Molecular Probe Development for Chemical Biology and Sensing

The quinoline scaffold is a well-known fluorophore, and its derivatives are often explored as fluorescent molecular probes for the detection of ions, small molecules, and biological macromolecules.

The fluorescence properties of a quinoline derivative are sensitive to its substitution pattern and its environment. The amino group at the 3-position of this compound could be functionalized with recognition moieties to create specific sensors. Upon binding to a target analyte, a change in the fluorescence signal (e.g., intensity or wavelength) could be observed. While the development of quinoline-based molecular probes is an active area of research, there are no specific reports on the design, synthesis, or application of probes derived from this compound.

Design Principles for Fluorescent Probes for Cellular Environment Studies

The design of fluorescent probes based on quinoline derivatives for studying cellular environments hinges on several key principles. These molecules often feature a "push-pull" electronic structure, where an electron-donating group (like the amine at position 3) and an electron-accepting group within the aromatic quinoline ring system facilitate intramolecular charge transfer (ICT). nih.gov This ICT state is highly sensitive to the polarity of the local environment. nih.gov

Derivatives of 7-aminoquinoline (B1265446), for instance, exhibit fluorescence color changes that are dependent on solvent polarity. nih.gov This solvatochromic effect is a critical design principle, allowing these probes to report on the lipophilicity of different cellular compartments, such as lipid droplets. nih.gov By modifying the quinoline scaffold, researchers can tune the probe's properties. For example, introducing different aryl groups can alter the photophysical response, leading to probes that can be used for multicolour imaging. nih.gov

Furthermore, the design often incorporates specific binding sites to confer selectivity for particular analytes within the cell, such as metal ions. mdpi.com The quinoline nitrogen and the exocyclic amine can act as a chelating unit. The fluorescence of the probe is often quenched in its free form and experiences a significant enhancement or "turn-on" response upon binding to the target analyte, a mechanism known as photoinduced electron transfer (PET) inhibition. researchgate.net The lipophilicity and hydrogen-bonding capacity of the molecule are also crucial design considerations that determine its cellular uptake, lysosomal retention, and localization to specific organelles like the mitochondria or nucleus. rsc.org

Development of Chemical and UV Sensors

Quinoline derivatives, including structures related to this compound, are extensively used in the development of chemical sensors for detecting a variety of analytes. Their high chelating ability and unique photophysical properties make them ideal candidates for this purpose. nih.gov

Metal Ion Detection: Derivatives of 3-aminoquinoline (B160951) and 8-hydroxyquinoline (B1678124) have been fashioned into highly selective and sensitive fluorescent sensors for various metal ions. For instance, a novel quinoline derivative was designed to detect Fe³⁺ ions, exhibiting a distinct fluorescence quenching effect upon forming a 1:1 complex with the ion. rsc.orgnih.govmdpi.com Similarly, quinoline-based thiazole (B1198619) derivatives have demonstrated a fluorescence quenching response to Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org The sensing mechanism often involves the coordination of the metal ion with nitrogen and other donor atoms in the quinoline derivative, which alters the electronic properties of the fluorophore.

Anion Detection: The development of sensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) has also been a focus of research. Quinoline-based thiosemicarbazones have been reported as colorimetric chemosensors for these anions. nih.gov The interaction, often through hydrogen bonding between the sensor's N-H protons and the anion, induces a deprotonation that results in a noticeable color change from colorless to yellow, allowing for "naked-eye" detection. nih.gov

The performance of these sensors is often characterized by high selectivity, low detection limits, and rapid response times.

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| Fluorescent | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M | nih.gov |

| Fluorescent | Fe³⁺ | Fluorescence Quenching | 0.16841 µM | mdpi.com |

| Colorimetric | F⁻, CN⁻ | Deprotonation / Color Change | Not Specified | nih.gov |

Applications in Materials Science Research

The rigid, planar, and electron-rich structure of the quinoline system is advantageous for applications in materials science, where it is used to create materials with specific optical and electronic properties.

Development of Non-Linear Optical (NLO) Materials

Quinoline derivatives are recognized for their potential in non-linear optical (NLO) applications, which stems from their unique electronic and structural properties. mdpi.com Molecules with significant second-order NLO responses typically possess a π-conjugated system linking an electron donor and an electron acceptor group, leading to a large difference between the ground-state and excited-state dipole moments. The extensive delocalization of the electron cloud in quinoline Schiff bases, for example, contributes to a high order of non-linearity. mdpi.comresearchgate.net

The design of NLO materials often involves synthesizing quinoline derivatives and characterizing their properties through techniques like single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT). bohrium.com These studies help in understanding the relationship between molecular structure, crystal packing, and the resulting NLO response. The investigation of compounds like 4-(quinolin-2-ylmethylene)aminophenol has provided insights into their second-order nonlinear response. bohrium.com The inherent charge transfer characteristics of these molecules are crucial for achieving the desired NLO effects. mdpi.com

Exploration in Optoelectronic Applications (e.g., Optical Switches, Detectors)

The promising optical and electronic properties of quinoline derivatives make them attractive candidates for various optoelectronic applications. Their potential use extends to devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (FETs), and optical switches. mdpi.com The ability of these molecules to absorb and emit light, coupled with their charge transport capabilities, is fundamental to these applications.